molecular formula C10H15N3O4 B4963080 hexyl 3-nitro-1H-pyrazole-4-carboxylate

hexyl 3-nitro-1H-pyrazole-4-carboxylate

Cat. No. B4963080
M. Wt: 241.24 g/mol
InChI Key: KWRRXIVIAJNUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, and its unique chemical structure makes it an attractive candidate for research in the areas of agriculture, medicine, and material science.

Mechanism of Action

The mechanism of action of hexyl 3-nitro-1H-pyrazole-4-carboxylate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, which causes paralysis and ultimately death in the insects.
Biochemical and Physiological Effects:
Hexyl 3-nitro-1H-pyrazole-4-carboxylate has been shown to have minimal toxicity to mammals and other non-target organisms. However, it is essential to note that this compound can be harmful if ingested or inhaled in large quantities. Therefore, proper safety measures must be taken when handling this compound.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using hexyl 3-nitro-1H-pyrazole-4-carboxylate in lab experiments is its high potency against insects. This property makes it an attractive candidate for use in insecticide formulations. However, one of the limitations of this compound is its relatively short half-life, which limits its effectiveness in the field.

Future Directions

There are several possible future directions for research on hexyl 3-nitro-1H-pyrazole-4-carboxylate. One area of interest is the development of more stable formulations that can be used effectively in the field. Another possible direction is the exploration of this compound's potential applications in medicine, where it may have therapeutic properties due to its ability to inhibit acetylcholinesterase. Additionally, the use of this compound in material science, such as in the development of new coatings or adhesives, is an area that warrants further investigation.

Synthesis Methods

The synthesis of hexyl 3-nitro-1H-pyrazole-4-carboxylate involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with hexyl alcohol in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can then be purified and characterized using various analytical techniques.

Scientific Research Applications

Hexyl 3-nitro-1H-pyrazole-4-carboxylate has been the subject of several scientific studies, and its potential applications have been explored extensively. One of the primary areas of research has been in the field of agriculture, where this compound has been shown to have insecticidal properties. It has been found to be effective against several insect species, including aphids, whiteflies, and thrips.

properties

IUPAC Name

hexyl 5-nitro-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-2-3-4-5-6-17-10(14)8-7-11-12-9(8)13(15)16/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRRXIVIAJNUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NN=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexyl 5-nitro-1H-pyrazole-4-carboxylate

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